

SBI-0206965: A Comparative Guide to its In Vitro Kinase Inhibitory Activity

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Compound of Interest

Compound Name: SBI-0206965

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **SBI-0206965**'s performance against alternative inhibitors, supported by experimental data and detailed protocols.

SBI-0206965 has been identified as a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway.^{[1][2][3]} Its activity extends to the closely related kinase ULK2 and also to AMP-activated protein kinase (AMPK), another key regulator of cellular energy homeostasis and autophagy.^{[1][4]} This guide provides a comparative analysis of **SBI-0206965** with other known inhibitors of these kinases, presenting key performance data, detailed experimental protocols for assessing inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflow.

Performance Comparison of Kinase Inhibitors

The inhibitory potency of **SBI-0206965** and its alternatives has been evaluated in various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for **SBI-0206965** and other inhibitors against their primary targets and key off-targets. Lower IC₅₀ values indicate greater potency.

Inhibitor	Target Kinase	IC50 (nM)	Off-Target Kinase(s)	IC50 (nM)
SBI-0206965	ULK1	108[1][2][3]	ULK2	711[1][2]
FAK	Similar to ULK1[2]			
FLT3	Similar to ULK1[2]			
AMPK	Reported to be more effective than on ULK1 in some assays[4]			
MRT68921	ULK1	2.9[5][6][7][8]	ULK2	1.1[5][6][7][8]
AMPK	45[5]			
ULK-101	ULK1	1.6 - 8.3[9][10][11]	ULK2	30[9][10][11]
Compound C (Dorsomorphin)	AMPK	K _i = 109[12][13]	-	-

Experimental Protocols

In Vitro Radiometric Kinase Assay to Determine IC50 of SBI-0206965 for ULK1

This protocol describes a method to measure the inhibitory activity of **SBI-0206965** against ULK1 by quantifying the incorporation of radiolabeled phosphate ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$) into a substrate.

Materials:

- Recombinant human ULK1 enzyme
- ULK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like Atg101) [3]

- **SBI-0206965**
- [γ - ^{32}P]ATP
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 15 mM MgCl_2 , 1 mM EGTA, 0.1 mM Na_3VO_4)[3]
- Phosphocellulose paper (P81)
- 1% Phosphoric acid
- Scintillation counter and vials
- DMSO (for dissolving the inhibitor)

Procedure:

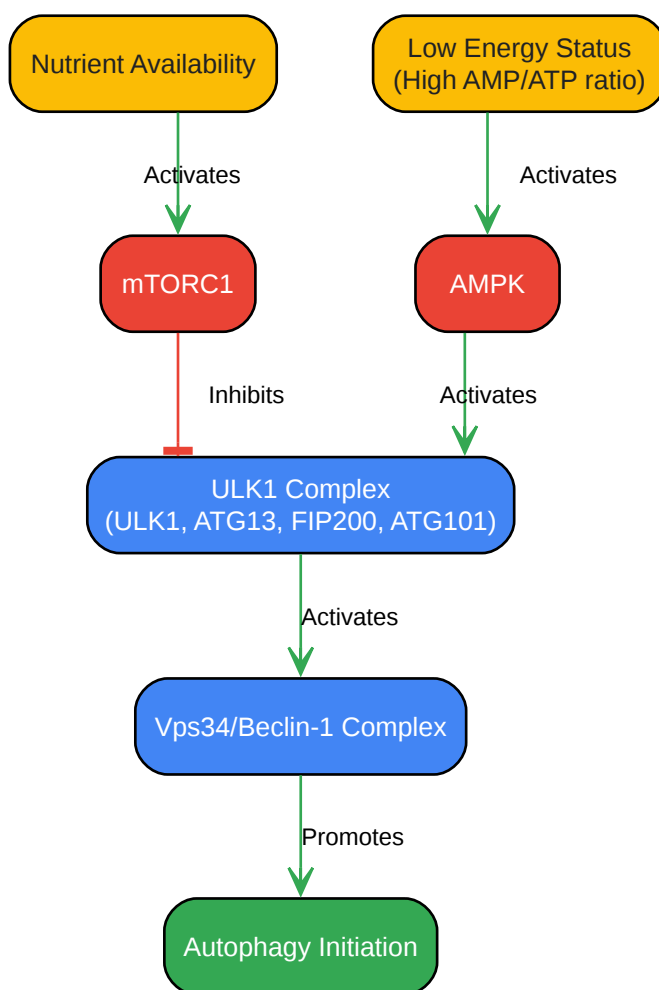
- Prepare Inhibitor Dilutions: Create a serial dilution of **SBI-0206965** in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Set up Kinase Reaction:
 - In a microcentrifuge tube, add the kinase reaction buffer.
 - Add the ULK1 substrate to a final concentration of 1 mg/ml.
 - Add the diluted **SBI-0206965** or DMSO (for the control).
 - Add the recombinant ULK1 enzyme (the optimal concentration should be determined empirically).
 - Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate Phosphorylation: Start the reaction by adding a mix of non-radiolabeled ATP and [γ - ^{32}P]ATP to a final concentration of 100 μM . [3]

- **Incubate:** Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the enzyme kinetics.
- **Stop the Reaction:** Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
- **Wash:** Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- **Quantify:** Place the washed P81 papers into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:**
 - Subtract the background counts (reaction without enzyme) from all other readings.
 - Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
 - Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

ULK1 Signaling Pathway

The following diagram illustrates the central role of the ULK1 complex in the autophagy signaling cascade and its regulation by upstream kinases mTOR and AMPK.

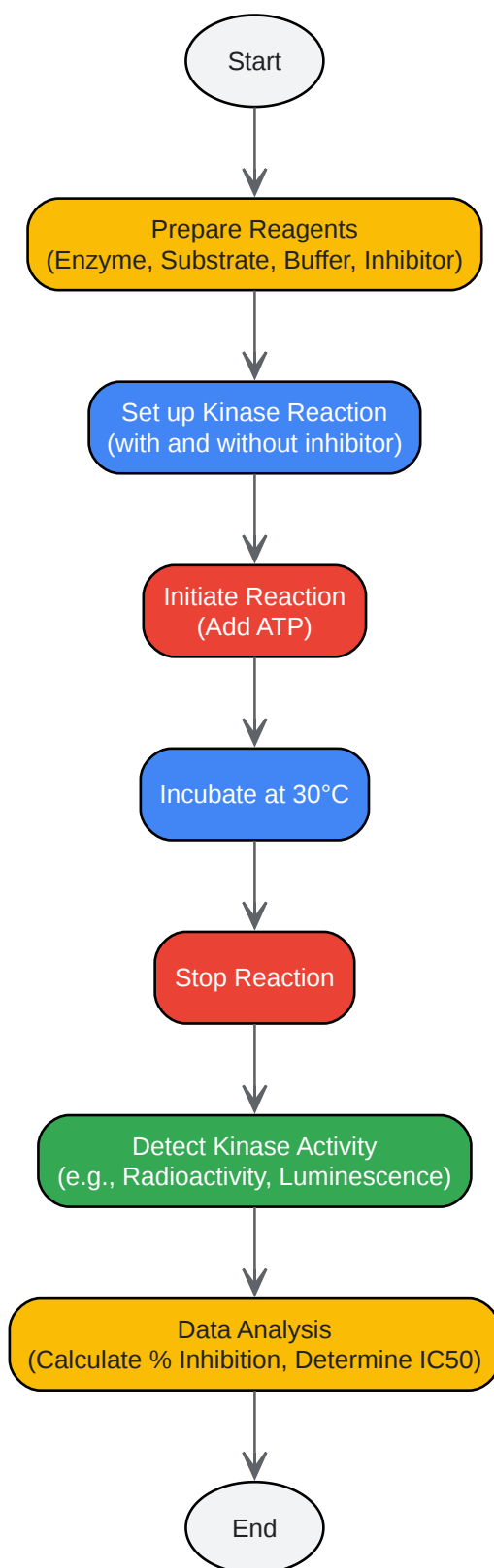


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Caption: ULK1 signaling pathway in autophagy regulation.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the key steps involved in determining the inhibitory activity of a compound in an in vitro kinase assay.



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Caption: General workflow for an in vitro kinase inhibition assay.

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